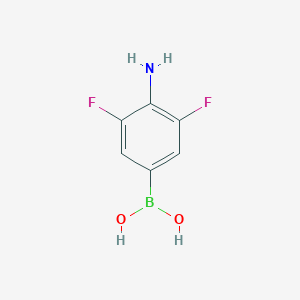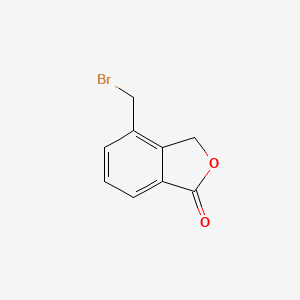
4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one: is an organic compound that belongs to the class of benzofurans. This compound is characterized by a bromomethyl group attached to the benzofuran ring, which imparts unique chemical properties. Benzofurans are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one typically involves the bromination of a suitable precursor. One common method is the bromination of 1,3-dihydro-2-benzofuran-1-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the addition of reagents and maintain the desired reaction temperature and time .
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Substituted benzofurans with various functional groups.
Oxidation: Benzofuran carboxylic acids or ketones.
Reduction: Benzofuran derivatives with a methyl group instead of the bromomethyl group.
Scientific Research Applications
Chemistry: 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds and natural product analogs .
Biology and Medicine: It can be used to synthesize molecules with anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. It is also employed in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a good leaving group, allowing the compound to react with various nucleophiles. This reactivity is exploited in the synthesis of biologically active molecules, where the compound can be modified to target specific molecular pathways and receptors .
Comparison with Similar Compounds
- 4-(Bromomethyl)benzoic acid
- 4-Bromobenzyl bromide
- 4-(Bromomethyl)-2-cyanobiphenyl
Comparison: 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one is unique due to its benzofuran core, which imparts distinct chemical and biological properties. Compared to 4-(Bromomethyl)benzoic acid, which has a carboxylic acid group, the benzofuran derivative is more versatile in organic synthesis. Similarly, 4-Bromobenzyl bromide and 4-(Bromomethyl)-2-cyanobiphenyl are primarily used in different contexts, such as the synthesis of polymers and pharmaceuticals, respectively .
Properties
Molecular Formula |
C9H7BrO2 |
|---|---|
Molecular Weight |
227.05 g/mol |
IUPAC Name |
4-(bromomethyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C9H7BrO2/c10-4-6-2-1-3-7-8(6)5-12-9(7)11/h1-3H,4-5H2 |
InChI Key |
RJGYBUKBHQMOAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC=C2C(=O)O1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



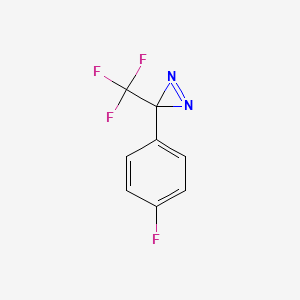


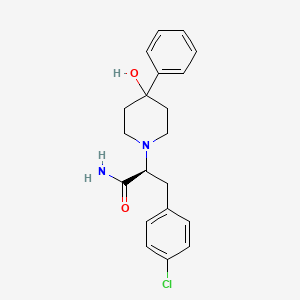
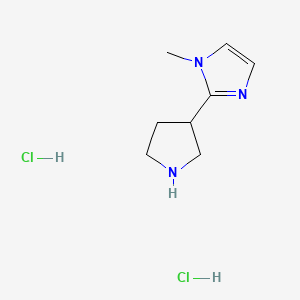
![3-[6-(Azidomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13466876.png)
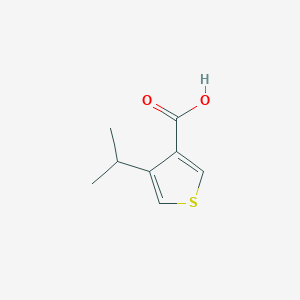

![6-bromo-8-methylTetrazolo[1,5-a]pyridine](/img/structure/B13466896.png)
![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride](/img/structure/B13466900.png)
![Tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13466905.png)
![4-{[(1S)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid](/img/structure/B13466908.png)
